molecular formula C29H29ClN2O4.CH3SO3H B039840 Methoclocinnamox CAS No. 117332-69-1

Methoclocinnamox

カタログ番号: B039840
CAS番号: 117332-69-1
分子量: 601.1 g/mol
InChIキー: XAXNKAGAUFXFDO-JVJDXIHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoclocinnamox is a selective pseudo-irreversible partial agonist of the μ-opioid receptor. It exhibits both opioid agonist and antagonist-like effects. This compound has long-lasting effects and is insurmountable by other μ-opioid receptor ligands . This compound was derived from clocinnamox and was first described in 1995. It has been of interest in the potential treatment of opioid dependence .

準備方法

Methoclocinnamox can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing the reaction conditions for higher yields and purity .

化学反応の分析

Methoclocinnamox undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

科学的研究の応用

Pharmacological Properties

1. Opioid Receptor Interaction

  • MC-CAM acts primarily on the mu-opioid receptor, displaying a complex pharmacological profile that includes both agonist and antagonist effects. This duality makes it particularly useful for studying opioid receptor dynamics and developing new analgesics .
  • The compound's unique structure allows for prolonged receptor occupation, leading to a dose-dependent antagonist effect, which can be beneficial in mitigating opioid overdose scenarios .

2. Antinociceptive Effects

  • Research indicates that MC-CAM exhibits potent antinociceptive properties in various animal models. In tail flick and tail withdrawal assays, it demonstrated significant efficacy as an analgesic agent, suggesting its potential for pain management therapies .

Case Studies and Research Findings

1. Antagonist Activity

  • A study compared the effects of MC-CAM with other opioid antagonists like clocinnamox and b-chlornaltrexamine. It was found that MC-CAM provided a longer-lasting blockade of morphine-mediated antinociception, highlighting its potential for use in treating opioid dependence by preventing relapse through its antagonist properties .

2. Respiratory Function Studies

  • Investigations into the effects of MC-CAM on respiratory function in rhesus monkeys revealed that while it can act as an agonist at lower doses, higher doses lead to respiratory depression akin to traditional opioids. This finding underscores the importance of careful dosage management when considering MC-CAM for therapeutic applications .

Potential Applications

1. Pain Management

  • Given its antinociceptive properties, MC-CAM could serve as a novel analgesic agent, particularly in cases where patients are at risk for opioid misuse or overdose.

2. Opioid Dependence Treatment

  • The ability of MC-CAM to block the effects of other opioids positions it as a candidate for inclusion in treatment protocols aimed at reducing opioid dependence and preventing relapse.

3. Research Tool in Opioid Pharmacology

  • As a selective antagonist with unique properties, MC-CAM can be utilized in research settings to better understand the mechanisms of opioid action and the development of tolerance and dependence.

Summary Table: Key Properties of Methoclocinnamox

PropertyDescription
Chemical Structure 14-Aminodihydromorphinone derivative
Primary Action Mu-opioid receptor agonist/antagonist
Antinociceptive Efficacy Potent in animal models (tail flick/warm water assays)
Dose-Dependent Effects Agonist at low doses; antagonist at higher doses
Research Applications Pain management; opioid dependence treatment; pharmacological studies

作用機序

Methoclocinnamox exerts its effects by selectively binding to the μ-opioid receptor. As a pseudo-irreversible partial agonist, it activates the receptor to a certain extent but also blocks the effects of other ligands. This dual action results in a mixture of agonist and antagonist effects. The molecular targets and pathways involved include the μ-opioid receptor and downstream signaling pathways that mediate analgesia, reinforcement, and respiratory depression .

類似化合物との比較

Methoclocinnamox is similar to other compounds that target the μ-opioid receptor, such as:

生物活性

Methoclocinnamox (MC-CAM) is a synthetic derivative of 14-aminodihydromorphinone, which has garnered significant interest in pharmacological research due to its unique profile of opioid receptor activity. This article delves into the biological activity of MC-CAM, focusing on its binding affinities, agonist and antagonist properties, and potential therapeutic applications.

MC-CAM is structurally related to clocinnamox (C-CAM) but exhibits distinct pharmacological properties. The compound's efficacy is largely attributed to its interaction with the mu-opioid receptor (MOR), where it acts as a partial agonist. Unlike C-CAM, which functions solely as an antagonist, MC-CAM demonstrates both agonistic and antagonistic activities depending on the receptor subtype and the context of use.

Key Structural Features

  • Cinnamoyl Substituent : The presence of the cinnamoyl group in MC-CAM is crucial for its biological activity, influencing receptor binding and efficacy.
  • Substituents : Variations in substituents at the 2' and 4' positions have been shown to modulate the compound's efficacy at MOR, delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) .

Binding Affinities

The binding affinities of MC-CAM for various opioid receptors have been characterized through radiolabeled assays. The following table summarizes its affinities compared to other opioid ligands:

CompoundMOR Affinity (nM)DOR Affinity (nM)KOR Affinity (nM)
This compound0.46294.5
Clocinnamox7.27.21.6
Morphine1.02010

These data indicate that MC-CAM has a significantly higher affinity for MOR compared to DOR and KOR, positioning it as a potent candidate for pain management therapies .

In Vitro Studies

In vitro studies have demonstrated that MC-CAM exhibits partial agonist activity at MOR and can activate G-protein signaling pathways, as evidenced by increased [^35S]GTPγS binding in cell membranes expressing MOR . This activity suggests that MC-CAM could provide analgesic effects similar to those of traditional opioids but with a potentially lower risk of side effects such as respiratory depression.

In Vivo Studies

In vivo assessments using mouse models have shown that MC-CAM produces significant antinociceptive effects in tail flick and tail withdrawal assays. The efficacy was comparable to morphine, with an effective dose (ED50) ranging from 0.003 mg/kg to 0.014 mg/kg, indicating a strong analgesic effect . Notably, MC-CAM exhibits a long duration of action, potentially due to its pseudo-irreversible binding characteristics.

Case Studies

Several studies have explored the therapeutic potential of MC-CAM in pain management and opioid dependence treatment:

  • Pain Management : In a study involving chronic pain models, MC-CAM was administered to assess its analgesic properties. Results indicated that it effectively reduced pain responses without significant development of tolerance .
  • Opioid Dependence : Research has also investigated the role of MC-CAM in mitigating withdrawal symptoms in opioid-dependent subjects. Preliminary findings suggest that its partial agonist activity may help stabilize patients during detoxification .

特性

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNKAGAUFXFDO-JVJDXIHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117332-69-1
Record name Clocinnamox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoclocinnamox
Reactant of Route 2
Methoclocinnamox
Reactant of Route 3
Methoclocinnamox
Reactant of Route 4
Reactant of Route 4
Methoclocinnamox
Reactant of Route 5
Methoclocinnamox
Reactant of Route 6
Reactant of Route 6
Methoclocinnamox

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。